molecular formula C17H27NO2 B4663048 1-[5-(3-methoxyphenoxy)pentyl]piperidine

1-[5-(3-methoxyphenoxy)pentyl]piperidine

Cat. No.: B4663048
M. Wt: 277.4 g/mol
InChI Key: BMXXIPHCSDJUTG-UHFFFAOYSA-N
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Description

1-[5-(3-methoxyphenoxy)pentyl]piperidine is an organic compound that belongs to the class of piperidines. Piperidines are nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and structural versatility. This compound is characterized by a piperidine ring attached to a pentyl chain, which is further connected to a 3-methoxyphenoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(3-methoxyphenoxy)pentyl]piperidine typically involves the following steps:

    Preparation of 3-methoxyphenol: This can be achieved by methylation of phenol using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide.

    Formation of 3-methoxyphenoxy pentyl bromide: The 3-methoxyphenol is reacted with 1,5-dibromopentane in the presence of a base like potassium carbonate to form 3-methoxyphenoxy pentyl bromide.

    Nucleophilic substitution reaction: The final step involves the reaction of 3-methoxyphenoxy pentyl bromide with piperidine in the presence of a base such as sodium hydride to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[5-(3-methoxyphenoxy)pentyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The piperidine ring can be reduced to form a piperidine derivative.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for the reduction of the piperidine ring.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Formation of 3-hydroxyphenoxy pentyl piperidine.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

1-[5-(3-methoxyphenoxy)pentyl]piperidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[5-(3-methoxyphenoxy)pentyl]piperidine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with receptors or enzymes in the body, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

  • 1-[5-(3-hydroxyphenoxy)pentyl]piperidine
  • 1-[5-(3-chlorophenoxy)pentyl]piperidine
  • 1-[5-(3-methylphenoxy)pentyl]piperidine

Comparison: 1-[5-(3-methoxyphenoxy)pentyl]piperidine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different substituents, it may exhibit distinct pharmacological properties and synthetic utility.

Properties

IUPAC Name

1-[5-(3-methoxyphenoxy)pentyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO2/c1-19-16-9-8-10-17(15-16)20-14-7-3-6-13-18-11-4-2-5-12-18/h8-10,15H,2-7,11-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMXXIPHCSDJUTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCCCCN2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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